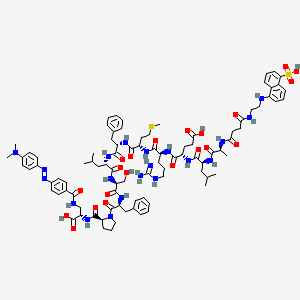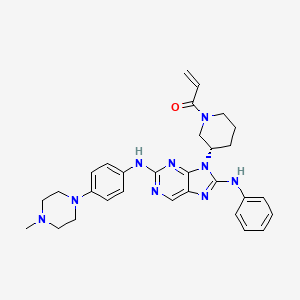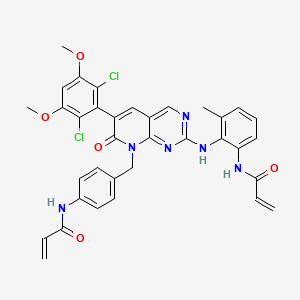
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups followed by the sequential addition of amino acids using solid-phase peptide synthesis (SPPS). The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to ensure high efficiency and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Serves as a substrate for enzyme activity studies, particularly for plasmepsin I.
Medicine: Utilized in drug discovery and development for its role in enzyme inhibition studies.
Industry: Applied in the development of diagnostic assays and biochemical research tools.
Wirkmechanismus
The mechanism of action of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH involves its interaction with specific enzymes, such as plasmepsin I. The peptide acts as a substrate, and its cleavage by the enzyme results in a measurable fluorescent signal. This interaction is crucial for studying enzyme kinetics and inhibitor screening .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH: Known for its application as a plasmepsin I substrate.
Bid BH3 (80-99): Another bioactive peptide with different applications.
Uniqueness
This compound is unique due to its specific sequence and the presence of both EDANS and DABCYL groups, which allow for its use as a fluorescent probe in various biochemical assays .
Eigenschaften
Molekularformel |
C91H122N20O21S2 |
|---|---|
Molekulargewicht |
1896.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-4-methyl-2-[[(2S)-2-[[4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H122N20O21S2/c1-53(2)47-68(102-79(117)55(5)98-77(114)39-38-76(113)95-44-43-94-64-25-15-24-63-62(64)23-16-28-75(63)134(130,131)132)84(122)100-66(37-40-78(115)116)82(120)99-65(26-17-42-96-91(92)93)81(119)101-67(41-46-133-8)83(121)104-70(49-56-19-11-9-12-20-56)86(124)103-69(48-54(3)4)85(123)107-73(52-112)87(125)105-71(50-57-21-13-10-14-22-57)89(127)111-45-18-27-74(111)88(126)106-72(90(128)129)51-97-80(118)58-29-31-59(32-30-58)108-109-60-33-35-61(36-34-60)110(6)7/h9-16,19-25,28-36,53-55,65-74,94,112H,17-18,26-27,37-52H2,1-8H3,(H,95,113)(H,97,118)(H,98,114)(H,99,120)(H,100,122)(H,101,119)(H,102,117)(H,103,124)(H,104,121)(H,105,125)(H,106,126)(H,107,123)(H,115,116)(H,128,129)(H4,92,93,96)(H,130,131,132)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI-Schlüssel |
FFWIGSQGIAMEJP-OCWKQUMRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)







methyl phosphate](/img/structure/B12378501.png)


